molecular formula C16H18F2N4O2S B2818693 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034518-77-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2818693
CAS No.: 2034518-77-7
M. Wt: 368.4
InChI Key: FDXOGUJGYACDFJ-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C16H18F2N4O2S and its molecular weight is 368.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide derivatives have been investigated for their antimicrobial properties. Sindhu et al. (2013) conducted a study synthesizing novel oxadiazole derivatives to explore their effects on microbial infection. The derivatives showed in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Antifungal activity was also observed against strains like Aspergillus niger and Aspergillus flavus (Sindhu et al., 2013).

Corrosion Inhibition

Chakravarthy et al. (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. The study revealed that these inhibitors suppress both anodic and cathodic processes and behave as mixed-type corrosion inhibitors (Chakravarthy et al., 2014).

Antiviral Activity

Wu et al. (2015) synthesized oxadiazole derivatives and evaluated their antiviral activities against tobacco mosaic virus (TMV). These compounds exhibited good antiviral activity in vivo, with some derivatives showing curative effects similar to commercial products (Wu et al., 2015).

Thermo-physical Properties

Godhani et al. (2013) performed a systematic thermo-physical characterization of oxadiazole derivatives. They analyzed how structural modifications affect the values of Gibbs energy, enthalpy, and entropy of activation in various solvents (Godhani et al., 2013).

Antiepileptic Activity

Rajak et al. (2013) synthesized novel limonene and citral based oxadiazoles and investigated their anticonvulsant activities. The study provided insights into the structure-activity relationships among the test compounds (Rajak et al., 2013).

Synthesis from Hydrazones

Daoud et al. (2009) reported the synthesis of oxadiazoles from hydrazones, contributing to the understanding of the chemical behavior and potential applications of these compounds (Daoud et al., 2009).

Molecular Docking Studies

Shyma et al. (2013) conducted molecular docking studies on oxadiazole derivatives to investigate their antimicrobial and antioxidant activities. The study highlighted the inhibition of enzyme L-glutamine: D-fructose-6-phosphate amidotransferase, correlating in silico and in vitro results (Shyma et al., 2013).

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O2S/c1-25-15-11(3-2-8-19-15)14(23)20-9-12-21-13(22-24-12)10-4-6-16(17,18)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXOGUJGYACDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.